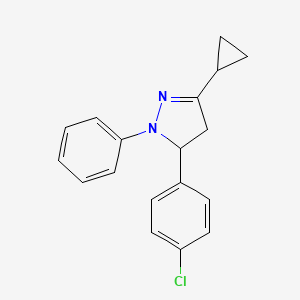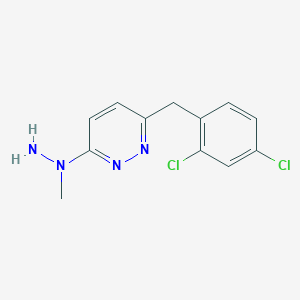
3-((4-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-((4-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperidine-1-carboxamide moiety, which is a common feature in various pharmacologically active compounds. The first paper discusses antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are identified as a new class of tubulin inhibitors with potential antineoplastic properties . The second paper examines the structure and conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which was studied for its potential as an antineoplastic agent . These studies provide insights into the chemical behavior and biological activity of compounds with similar structural features.
Synthesis Analysis
The synthesis of the compound is not detailed in the provided papers. However, the synthesis of related compounds typically involves multi-step organic reactions that may include amide bond formation, aromatic substitution, and the introduction of various functional groups such as methoxy and cyano groups. The synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, for example, was guided by structure-activity relationship (SAR) optimization, which is a common approach in medicinal chemistry to enhance the potency and selectivity of a compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using X-ray crystallography and computational methods such as AM1 molecular orbital calculations. The second paper provides an example of such an analysis, where the crystal structure and molecular conformation of a solvated carboxamide compound were examined, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is important for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving piperidine-1-carboxamide derivatives are not explicitly discussed in the provided papers. However, these compounds are known to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, which are influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. The antiproliferative activity of the compounds mentioned in the first paper suggests that they may interact with biological macromolecules, such as tubulin, through covalent or non-covalent binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound 3-((4-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide are not provided in the papers. However, the properties of structurally related compounds can be inferred. For instance, the solvated carboxamide compound described in the second paper crystallizes in the monoclinic space group and forms intermolecular hydrogen bonds in the solid state . These properties are indicative of the compound's solubility, stability, and potential for forming crystalline solids, which are important considerations for drug formulation and delivery.
Scientific Research Applications
Non-linear Optical Properties and Molecular Docking
Compounds with structural features similar to 3-((4-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide have been synthesized and characterized, demonstrating applications in non-linear optical (NLO) properties and molecular docking. For example, derivatives synthesized through a three-component reaction have been investigated for their NLO properties and potential anticancer activity via molecular docking studies. These compounds showed interactions near the colchicine binding site of tubulin, suggesting a mechanism for inhibiting tubulin polymerization (Jayarajan et al., 2019).
Insecticidal Activity
Pyridine derivatives, similar in structure to the compound , have been studied for their insecticidal properties. Research has shown that these compounds can possess moderate to strong aphidicidal activities, offering a potential avenue for the development of new insecticides (Bakhite et al., 2014).
Palladium-Catalyzed Aminocarbonylation
Research into palladium-catalyzed aminocarbonylation reactions using piperidine derivatives has demonstrated the utility of these compounds in organic synthesis, particularly in the formation of carboxamides from iodoalkenes and iodobenzene. This method highlights the role of such compounds in synthetic chemistry, offering pathways to synthesize a wide array of carboxamide derivatives (Takács et al., 2014).
Serotonin Receptor Antagonists
Compounds structurally related to 3-((4-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide have been explored as serotonin 5-HT(1A) receptor antagonists. These studies aim at developing new PET tracers for neuropsychiatric disorder quantification, indicating the relevance of such compounds in neuroscience and pharmacology (García et al., 2014).
Antimicrobial and Anticancer Agents
Further, the synthesis of novel compounds from this chemical class has led to the discovery of agents with antimicrobial and potential anticancer activities. This includes studies on bacterial persisters, showcasing the possibility of targeting hard-to-eradicate bacterial cells without affecting normal antibiotic-sensitive cells, thus providing a new strategy in combating bacterial resistance (Kim et al., 2011).
properties
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-6-4-16(5-7-18)8-11-24-21(26)25-12-2-3-19(15-25)28-20-13-17(14-22)9-10-23-20/h4-7,9-10,13,19H,2-3,8,11-12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKLUHVZJLOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

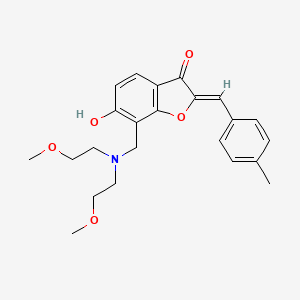
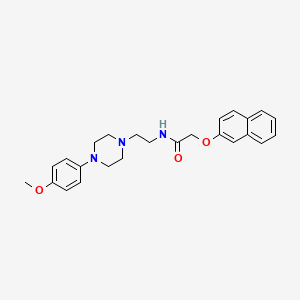
![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)
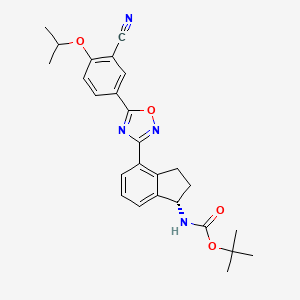

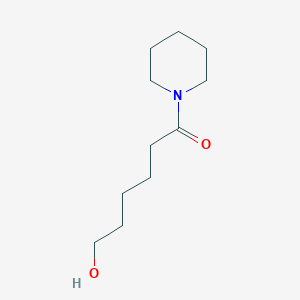
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
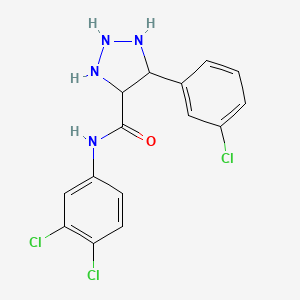
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)
